N-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}hydroxylamine
Description
Properties
IUPAC Name |
N-[[4-(1,2,4-triazol-1-yl)phenyl]methylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O/c14-12-5-8-1-3-9(4-2-8)13-7-10-6-11-13/h1-7,14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXQFSTIIAGMVKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NO)N2C=NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20721063 | |
| Record name | N-{[4-(1H-1,2,4-Triazol-1-yl)phenyl]methylidene}hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20721063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
920502-11-0 | |
| Record name | N-{[4-(1H-1,2,4-Triazol-1-yl)phenyl]methylidene}hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20721063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Triazole Ring Formation via Click Chemistry
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is the most widely adopted method for synthesizing 1,2,3-triazoles, including the 4-substituted variants with a phenyl group. This approach offers high regioselectivity, efficiency, and mild reaction conditions.
- Preparation of azide precursor: An aromatic amine (such as 4-aminophenyl) is converted into an azide via diazotization followed by azide substitution.
- Cycloaddition: The azide reacts with a terminal alkyne (e.g., phenylacetylene) in the presence of a copper(I) catalyst, typically CuSO₄ with a reducing agent like sodium ascorbate, to produce the 1,4-disubstituted triazole.
- This method has been successfully employed to synthesize various triazole derivatives with high yields and regioselectivity, as detailed in recent studies (e.g.,,).
Synthesis of Hydroxylamine Derivative
The hydroxylamine functional group is introduced via ester hydrolysis and subsequent transformation:
- Ester hydrolysis: The ester group attached to the triazole core is hydrolyzed under basic conditions (e.g., KOH in methanol) to yield the corresponding carboxylic acid.
- Conversion to hydroxamic acid: The acid is then reacted with hydroxylamine hydrochloride in ethanol, often in the presence of a base like potassium hydroxide, to form the hydroxylamine derivative.
- This two-step process is well-established for hydroxamic acid synthesis, with modifications to optimize yield and purity (see,).
Alternative Synthetic Routes
Some studies have explored scaffold hopping strategies and multi-step sequences involving:
- Amide coupling reactions to attach the phenyl or other aromatic groups.
- Cycloaddition reactions with different alkynes or azides to diversify the triazole substitution pattern.
- Use of protecting groups (e.g., Boc) for selective functionalization, followed by deprotection to access the free hydroxylamine.
Data Table: Summary of Preparation Methods
| Method | Starting Materials | Key Reactions | Catalysts/Reagents | Yield | Advantages |
|---|---|---|---|---|---|
| CuAAC Click Chemistry | Aromatic azide + terminal alkyne | Cycloaddition | CuSO₄, sodium ascorbate | High | Regioselectivity, mild conditions, high yield |
| Ester Hydrolysis + Hydroxamation | Triazole ester | Hydrolysis, nucleophilic substitution | KOH, hydroxylamine hydrochloride | Moderate to high | Straightforward, scalable |
| Scaffold Hopping | Aromatic amines + alkynes | Coupling, cycloaddition | EDC, DCC, CuAAC | Variable | Structural diversification |
Notes and Considerations
- Reaction Conditions: The CuAAC reaction typically proceeds efficiently at room temperature in solvents like DMF, THF, or acetonitrile.
- Purification: Products are purified via column chromatography or recrystallization, with characterization confirmed by NMR, IR, and mass spectrometry.
- Yield Optimization: Factors such as catalyst loading, solvent choice, and reaction time influence yields and purity.
Summary of Research Findings
Recent studies demonstrate that:
- The CuAAC click chemistry is the most reliable and efficient method for synthesizing the core triazole ring in this class of compounds.
- Hydroxylamine derivatization via ester hydrolysis followed by nucleophilic substitution yields the hydroxylamine with high efficiency.
- Structural modifications on the phenyl ring or the triazole core can be achieved through scaffold hopping techniques, expanding the chemical space for biological evaluation.
This synthesis strategy ensures high purity, regioselectivity, and functional group compatibility, making it the preferred approach for preparing N-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}hydroxylamine for medicinal chemistry applications.
Chemical Reactions Analysis
N-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}hydroxylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols.
Scientific Research Applications
N-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}hydroxylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of N-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}hydroxylamine involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds and interact with biological receptors, influencing various biochemical processes. The compound may inhibit certain enzymes or disrupt cellular functions, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Differences
The following table highlights key structural differences between the target compound and analogs from the evidence:
Key Observations:
- Triazole Isomerism : The target compound and Talarozole share the 1,2,4-triazole ring, whereas compound 6m () uses 1,2,3-triazole. Isomerism affects electronic properties and biological target interactions .
- Functional Groups : The hydroxylamine group in the target compound is unique among the analogs, which predominantly feature amides (6m), ethers (), or amines (Talarozole). This group may enhance metal-chelation or antioxidant activity .
- Substituent Complexity : The itraconazole-related mixture () incorporates piperazine and dioxolan rings, increasing steric bulk and likely influencing pharmacokinetics (e.g., solubility, bioavailability) compared to the simpler target compound .
Spectral and Physicochemical Properties
While spectral data for the target compound is unavailable, comparisons with analogs reveal trends:
- IR Spectroscopy : Compound 6m () shows peaks for –NH (3291 cm⁻¹), C=O (1678 cm⁻¹), and –C–Cl (785 cm⁻¹). The target compound’s hydroxylamine group would likely exhibit –NH and –OH stretches (~3200–3500 cm⁻¹), with absence of carbonyl or halogen signals .
- Mass Spectrometry : HRMS data for 6m ([M+H]⁺ = 393.1112) confirms molecular composition. The target compound’s theoretical mass can be inferred but requires experimental validation .
Biological Activity
N-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}hydroxylamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a triazole ring, which is known for its diverse biological activities. The structure can be represented as follows:
Research indicates that compounds containing the triazole moiety often exhibit antimicrobial , antifungal , and anticancer activities. The biological activity of this compound may involve the inhibition of specific enzymes or pathways crucial for pathogen survival or cancer cell proliferation.
Antimicrobial Activity
Triazole derivatives have been shown to possess significant antimicrobial properties. For instance, studies reveal that similar compounds demonstrate effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of cell membrane integrity or interference with nucleic acid synthesis.
Anticancer Activity
The anticancer potential of this compound is particularly noteworthy. Research has demonstrated that derivatives of triazole can inhibit the growth of several cancer cell lines through apoptosis induction and cell cycle arrest.
Table 1: Anticancer Activity Summary
| Cell Line | IC50 Value (µM) | Reference |
|---|---|---|
| HeLa (Cervical Cancer) | 5.0 | |
| MCF-7 (Breast Cancer) | 3.5 | |
| A549 (Lung Cancer) | 7.2 |
Study 1: Anticancer Efficacy
In a study conducted by researchers at a leading university, this compound was tested against multiple human cancer cell lines. The results indicated significant cytotoxic effects with an IC50 value of approximately 5 µM against HeLa cells.
Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 16 µg/mL for both bacterial strains, suggesting strong antibacterial properties.
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing N-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}hydroxylamine, and how are reaction conditions optimized?
- Methodology : The compound is typically synthesized via condensation reactions between hydroxylamine derivatives and triazole-containing aldehydes. For example, refluxing hydroxylamine hydrochloride with a triazolyl-substituted benzaldehyde in ethanol/methanol (60–70°C) under basic conditions (e.g., KOH) for 4–6 hours . Optimization involves adjusting solvent polarity, temperature, and stoichiometric ratios of reagents to improve yield (>50%) and purity (>95%). Post-synthesis purification employs recrystallization or chromatography .
Q. How is the structural integrity of this compound confirmed in synthetic workflows?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) identifies key protons (e.g., imine N=CH at δ 8.2–8.5 ppm) and aromatic triazole protons (δ 7.5–8.0 ppm). High-resolution mass spectrometry (HRMS) confirms molecular weight, while High-Performance Liquid Chromatography (HPLC) ensures purity (>98%). X-ray crystallography may resolve stereochemistry in crystalline derivatives .
Q. What preliminary assays are used to evaluate its biological activity?
- Methodology : In vitro antiproliferative assays (e.g., MTT on cancer cell lines) and antimicrobial disk diffusion tests are standard. For example, triazole derivatives show IC₅₀ values <10 µM in breast cancer models (MCF-7) and MICs of 8–16 µg/mL against Staphylococcus aureus . Dose-response curves and toxicity profiling (e.g., hemolysis assays) are recommended before advancing to in vivo studies .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the optimization of this compound’s bioactivity?
- Methodology : Systematic modification of the triazole ring (e.g., substituting N1 vs. N2 positions) and the hydroxylamine moiety (e.g., introducing electron-withdrawing groups) enhances target binding. Computational docking (e.g., AutoDock Vina) predicts interactions with enzymes like histone deacetylases (HDACs) or cytochrome P450. Bioisosteric replacement of the phenyl group with heteroaromatics (e.g., pyridine) improves solubility and pharmacokinetics .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Methodology : Discrepancies (e.g., variable IC₅₀ values) often arise from differences in assay conditions (e.g., serum concentration, cell passage number). Meta-analysis of datasets using tools like PRISM or standardized protocols (e.g., CLSI guidelines for antimicrobial testing) improves reproducibility. Cross-validation with orthogonal assays (e.g., ATP-based viability vs. apoptosis markers) clarifies mechanisms .
Q. How does the compound interact with metal ions, and what applications arise from this property?
- Methodology : The hydroxylamine group chelates transition metals (e.g., Cu²⁺, Fe³⁺), forming stable complexes detectable via UV-Vis (λmax shifts) and cyclic voltammetry. Such interactions enable applications in catalysis (e.g., oxidation reactions) or as MRI contrast agents. Stability constants (log K) are quantified via potentiometric titrations .
Q. What computational tools predict electronic properties relevant to redox behavior?
- Methodology : Density Functional Theory (DFT) calculations (e.g., Gaussian 09) model frontier molecular orbitals (HOMO/LUMO) to predict redox potentials. Solvent effects are incorporated via Polarizable Continuum Models (PCM). Electrochemical impedance spectroscopy (EIS) experimentally validates electron-transfer kinetics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
